ETHYL (5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Ethyl (5Z)-5-[(2-fluorophenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, a methylidene group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (5Z)-5-[(2-fluorophenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 2-fluorobenzaldehyde with ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylidene group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or the fluorophenyl group to a phenyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical transformations and the synthesis of complex molecules.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is investigated for its efficacy in treating various diseases and conditions, including infections, inflammation, and cancer.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-[(2-fluorophenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
- Ethyl (5Z)-5-[(2-chlorophenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl (5Z)-5-[(2-bromophenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl (5Z)-5-[(2-methylphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness: The presence of the fluorophenyl group in ethyl (5Z)-5-[(2-fluorophenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl (5Z)-5-[(2-fluorophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-3-20-15(19)13-9(2)17-12(14(13)18)8-10-6-4-5-7-11(10)16/h4-8,18H,3H2,1-2H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPHBSPJXJTANX-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC=CC=C2F)N=C1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2F)/N=C1C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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